4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
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Description
The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of organic compound known as azobenzenes .
Molecular Structure Analysis
The molecular structure of “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” involves a π-conjugated 4H-pyran-4-ylidiene which bridges both the acceptor/donor groups . A study has provided insights into the structural changes associated with proton tautomerism, highlighting the favored synperiplanar arrangement in such molecules .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” were not found, a related compound was used in a three-component condensation of β-oxoesters, hydroxylamine hydrochloride, and aromatic aldehydes .Physical And Chemical Properties Analysis
The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” has a molecular weight of 216.24 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Reactivity and Synthesis
- 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one demonstrates reactivity toward amines and active methylene reagents under microwave heating, facilitating the synthesis of various compounds including 3-aroylamino-4-pyridones (Anwar, Metwally, Gaber, & Elnagdi, 2005).
Applications in Synthesizing Diverse Compounds
- This compound serves as a precursor in the synthesis of 1,4-dihydropyridine derivatives and other compounds, demonstrating its versatility in organic synthesis (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
Novel Synthesis Methods
- The compound's synthesis and characterization, including crystallographic studies, have been reported, contributing to the development of novel synthetic methods and structural analysis techniques (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Role in Chemical Reactions
- Its involvement in unexpected ring enlargement reactions and the formation of derivatives like 4,5-Dihydropyridin-2(3H)-one showcases its reactivity and potential for creating novel chemical structures (Hugener & Heimgartner, 1995).
Template for Synthesis of Oxazoles
- It acts as a template for the synthesis of 2-phenyl-4,5-functionalized oxazoles, illustrating its utility in the generation of oxazole derivatives (Misra & Ila, 2010).
properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJKBFRZBMYLAV-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one |
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